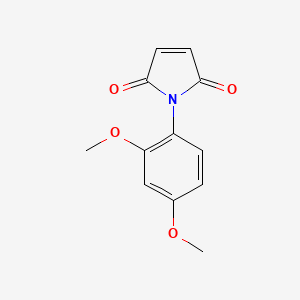

1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

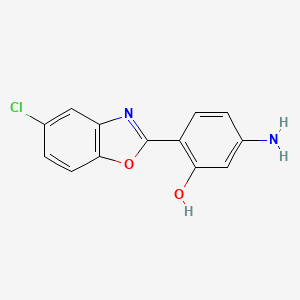

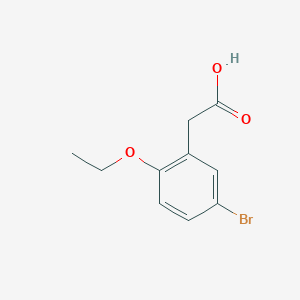

1-(2,4-Dimethoxyphenyl)-1H-pyrrole-2,5-dione, also known as 2,4-Dimethoxyphenyl-1H-pyrrole-2,5-dione, is an organic compound with the chemical formula C10H10O4. It is a member of the pyrrole family of heterocyclic compounds and can be found in a wide range of natural products, including flavonoids, alkaloids, and terpenes. The compound has been studied for its potential applications in the fields of medicinal chemistry, materials science, and biochemistry.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

- 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione is utilized in organic synthesis. For example, it's involved in one-pot oxidative decarboxylation-Friedel-Crafts reactions of acyclic α-amino acid derivatives (Fan, Li, & Wang, 2009).

Corrosion Inhibition

- Derivatives of 1H-pyrrole-2,5-dione, like 1-phenyl-1H-pyrrole-2,5-dione, have been synthesized and found to be effective corrosion inhibitors for carbon steel in hydrochloric acid medium (Zarrouk et al., 2015).

Material Science

- In material science, this compound is a key component in the synthesis of photoluminescent conjugated polymers, useful in electronic applications (Beyerlein & Tieke, 2000).

Medicinal Chemistry

- In medicinal chemistry, 3,4-diphenyl-substituted 1H-pyrrole-2,5-dione derivatives were synthesized and evaluated for their inhibitory activities on LPS-induced PGE(2) production in macrophage cells (Moon et al., 2010).

Polymer Chemistry

- This compound plays a role in the synthesis of polymers. For instance, facile Michael-type addition of aromatic alcohols to N-(4-acetylphenyl)maleic imide has been accomplished using 1-(4-acetylphenyl)-pyrrole-2,5-diones (Patel & Dholakiya, 2013).

Wirkmechanismus

Target of Action

The primary target of 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione is bacterial RNA polymerase (RNAP) . RNAP is a crucial enzyme involved in the synthesis of RNAs in bacteria, making it an attractive target for antibacterial drugs .

Mode of Action

The compound interacts with its target, the bacterial RNAP, by binding to the switch region of the enzyme . This interaction inhibits the function of RNAP, thereby disrupting the synthesis of RNA in bacteria . The exact nature of this interaction and the resulting changes in the target are still under investigation.

Biochemical Pathways

The inhibition of bacterial RNAP affects the transcription process in bacteria, disrupting the production of essential proteins and ultimately leading to the death of the bacteria

Result of Action

The compound’s action results in potent antimicrobial activity against certain Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae .

Biochemische Analyse

Biochemical Properties

1-(2,4-Dimethoxyphenyl)-1H-pyrrole-2,5-dione plays a significant role in biochemical reactions, particularly as an inhibitor of bacterial RNA polymerase. This compound interacts with the switch region of the bacterial RNA polymerase, inhibiting its activity and thereby preventing bacterial gene transcription . The interaction is characterized by binding to specific pockets within the enzyme, including the hydrogen bond sub-pocket, cleft sub-pocket, and hydrophobic pocket . This inhibition mechanism makes this compound a promising candidate for developing new antibacterial agents.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to exhibit cytotoxicity against certain cell lines, including LO2 cells, with an IC50 value of 18.5 ± 1.89 μM . It influences cell function by disrupting normal cellular processes, leading to cell death. Additionally, this compound affects cell signaling pathways and gene expression, contributing to its overall cytotoxic effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with bacterial RNA polymerase. The compound binds to the switch region of the enzyme, inhibiting its activity and preventing the synthesis of RNA . This inhibition is achieved through interactions with multiple sub-pockets within the enzyme, leading to a disruption of the transcription process. Additionally, molecular docking studies have revealed that this compound interacts with the enzyme’s active site, further enhancing its inhibitory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound has been associated with sustained cytotoxic effects, highlighting the importance of monitoring its stability in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial activity without significant adverse effects. At higher doses, toxic effects have been observed, including cytotoxicity and disruption of normal cellular processes . These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxic effects.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound undergoes metabolic transformations, including oxidation and conjugation reactions, which affect its bioavailability and efficacy . These metabolic pathways play a crucial role in determining the compound’s overall pharmacokinetic profile and its potential as a therapeutic agent.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects precisely where needed, enhancing its efficacy and reducing potential side effects.

Eigenschaften

IUPAC Name |

1-(2,4-dimethoxyphenyl)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-16-8-3-4-9(10(7-8)17-2)13-11(14)5-6-12(13)15/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZOPHURHMRGGIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N2C(=O)C=CC2=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351780 |

Source

|

| Record name | 1-(2,4-Dimethoxyphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67154-42-1 |

Source

|

| Record name | 1-(2,4-Dimethoxyphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

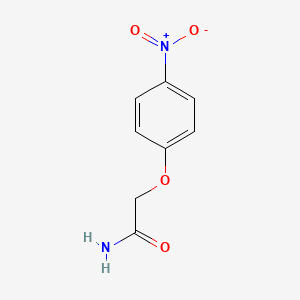

![2,3-Dihydroimidazo[2,1-B]benzothiazol-6-amine](/img/structure/B1269340.png)

![4-[2-(Acetylamino)ethoxy]benzoic acid](/img/structure/B1269346.png)

![5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1269353.png)

![1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B1269359.png)